molecular formula C7H6O5S B1208474 4-Sulfobenzoic acid CAS No. 636-78-2

4-Sulfobenzoic acid

Cat. No.: B1208474
CAS No.: 636-78-2
M. Wt: 202.19 g/mol
InChI Key: HWAQOZGATRIYQG-UHFFFAOYSA-N
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Description

4-Sulfobenzoic acid is an organic compound characterized by the presence of both a sulfonic acid group and a carboxylic acid group on a benzene ring. The sulfonic acid group is positioned para to the carboxylic acid group, making it a para-sulfobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 4-Sulfobenzoic acid is the deep-level traps at grain boundaries (GBs) and halide ion migration in perovskite solar cells (PSCs) . These targets are crucial for enhancing the stability and efficiency of PSCs .

Mode of Action

This compound, in the form of its monopotassium salt (SAMS), acts by suppressing ion migration and passivating defects in planar PSCs . The anions within SAMS can be firmly anchored at GBs due to the strong coordination interaction between C=O and/or S=O at both ends of the bulky anion and undercoordinated Pb2+ and/or halide vacancies, along with the hydrogen bond between –OH and formamidinium . This results in the passivation of both shallow-level and deep-level defects .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of defect density, an increase in carrier lifetime, and suppression of ion migration . These changes contribute to enhanced efficiency and stability of PSCs .

Result of Action

The result of this compound’s action is an improvement in the efficiency of PSCs. Specifically, the SAMS-modified device delivers a significant improvement in efficiency (22.7%) in comparison with the control device (20.3%) . Furthermore, the unencapsulated modified device demonstrates only little degradation after 1320 hours at 60°C .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the SAMS-modified device shows minimal degradation even after being subjected to a temperature of 60°C for 1320 hours . This suggests that this compound contributes to the thermal stability of PSCs.

Biochemical Analysis

Biochemical Properties

4-Sulfobenzoic acid plays a significant role in biochemical reactions due to its ability to donate protons, acting as a Bronsted acid . It interacts with enzymes, proteins, and other biomolecules through its sulfonic and carboxylic acid groups. These interactions often involve hydrogen bonding and electrostatic interactions, which can influence the activity of the biomolecules it interacts with .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in perovskite solar cells, this compound monopotassium salt has been used to suppress ion migration and passivate defects, which in turn enhances the efficiency and stability of the cells . This indicates its potential impact on cellular functions and processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The sulfonic and carboxylic acid groups of this compound are key to its binding interactions, allowing it to form stable complexes with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function . Long-term studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. It is crucial to determine the threshold levels for its safe and effective use in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct it to specific compartments or organelles, where it can exert its effects on cellular activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Sulfobenzoic acid can be synthesized through the sulfonation of benzoic acid. The process involves the reaction of benzoic acid with sulfuric acid or oleum, which introduces the sulfonic acid group into the benzene ring. The reaction typically requires controlled temperatures and the use of a catalyst to ensure the proper orientation of the sulfonic acid group.

Industrial Production Methods: In industrial settings, this compound is often produced by the sulfonation of benzoic acid using sulfur trioxide in the presence of a solvent such as dichloromethane. This method allows for the efficient production of the compound on a large scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Sulfobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted benzoic acids depending on the reagent used.

Scientific Research Applications

4-Sulfobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is employed in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

    4-Sulfamoylbenzoic acid: Contains a sulfonamide group instead of a sulfonic acid group.

    Sodium 3-sulfobenzoate: Similar structure but with the sulfonic acid group in the meta position.

    4-Formylbenzenesulfonyl chloride: Contains a formyl group and a sulfonyl chloride group.

Uniqueness: 4-Sulfobenzoic acid is unique due to the presence of both sulfonic and carboxylic acid groups in the para position, which imparts distinct chemical reactivity and applications compared to its analogs.

Properties

IUPAC Name

4-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAQOZGATRIYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5399-63-3 (mono-potassium salt)
Record name 4-Sulfobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90979817
Record name 4-Sulfobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-78-2
Record name 4-Sulfobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Sulfobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Sulfobenzoic acid
Source EPA DSSTox
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Record name 4-sulfobenzoic acid
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Record name 4-SULFOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-sulfobenzoic acid?

A1: this compound has the molecular formula C7H6O5S and a molecular weight of 202.18 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not extensively reported across the provided literature, characteristic peaks in infrared (IR) spectroscopy would correspond to sulfonate (SO3−) and carboxylate (COO−) groups.

Q3: Is this compound soluble in water? What about other solvents?

A3: this compound demonstrates good water solubility due to its polar sulfonate and carboxylate groups. Its solubility in other solvents would depend on their polarity, with greater solubility expected in polar organic solvents. []

Q4: Can this compound act as a catalyst?

A4: Yes, this compound can act as an efficient Brønsted acid catalyst. It has been successfully employed in the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones, a class of compounds with potential pharmaceutical applications. []

Q5: How does defect engineering in UiO-66 using this compound enhance its catalytic activity?

A5: Introducing this compound during UiO-66 synthesis increases defect sites within the material's structure. This results in higher Lewis acidity, leading to enhanced catalytic activity, as demonstrated in the isomerization of α-pinene oxide. []

Q6: Have computational methods been used to study this compound?

A6: Yes, computational methods like density functional theory (DFT) and molecular dynamics (MD) simulations have been employed. For instance, in studying proton conduction mechanisms in a Cu(II) coordination polymer containing this compound, researchers used these methods to calculate activation energies and visualize proton transfer pathways. []

Q7: How is this compound employed in the synthesis of Metal-Organic Frameworks (MOFs)?

A7: this compound acts as an organic linker in constructing MOFs. Its sulfonate and carboxylate groups provide multiple coordination sites for metal ions, leading to diverse framework architectures. These MOFs have shown potential applications in areas such as gas sorption, catalysis, and sensing. [, , , ]

Q8: What is unique about the MOFs constructed using this compound and lanthanide ions?

A8: These MOFs have shown promising dual functionality, exhibiting both ratiometric fluorescent detection capabilities for benzophenone-like ultraviolet filters and high proton conductivity. This makes them attractive candidates for sensing and energy applications. []

Q9: How does the coordination mode of this compound influence the properties of resulting materials?

A9: The coordination mode of this compound, whether through its sulfonate, carboxylate, or both groups, significantly influences the dimensionality and properties of resulting materials. For instance, bridging modes through both groups can lead to the formation of layered structures or 3D networks with varying pore sizes and functionalities. [, , , ]

Q10: Can you provide an example of how this compound contributes to the properties of a specific material?

A10: In a study on polypyrrole, incorporating this compound as a dopant led to enhanced electrical conductivity, with values reaching up to 400 S/cm. This was attributed to the improved π-stacking and bipolaron structure induced by the this compound. []

Q11: What is known about the environmental fate and degradation of this compound?

A11: Studies have identified this compound and its isomers (2- and 3-sulfobenzoic acid) as components of ambient fine particulate matter (PM2.5) in urban environments. Research suggests that atmospheric oxidation of phthalic acid, followed by sulfonation, contributes to its formation. []

Q12: Are there any studies on the biodegradation of this compound?

A12: Yes, research has explored the biodegradation of this compound by specific bacteria. Clostridium pasteurianum DSM 12136, for instance, can utilize this compound as its sole sulfur source through a desulfonation process under anaerobic conditions. []

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